Azulene-1-carbonyl chloride

Description

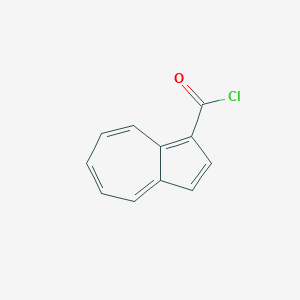

Azulene-1-carbonyl chloride is an aromatic acyl chloride derivative of azulene, a non-benzenoid aromatic hydrocarbon characterized by a bicyclic structure of fused cyclopentane and cycloheptene rings. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing azulene moieties into target molecules. The unique electronic properties of azulene, arising from its polarized π-electron system, confer distinct reactivity and stability to its derivatives compared to benzenoid analogs.

Key Properties (Inferred):

- Molecular Formula: C₁₁H₇ClO (replacing the aldehyde group in azulene-1-carbaldehyde with a carbonyl chloride).

- Molecular Weight: ~190.45 g/mol (calculated).

- Reactivity: Highly reactive due to the electrophilic carbonyl chloride group, enabling nucleophilic acyl substitution reactions (e.g., esterifications, amide formations).

Properties

CAS No. |

120221-75-2 |

|---|---|

Molecular Formula |

C11H7ClO |

Molecular Weight |

190.62 g/mol |

IUPAC Name |

azulene-1-carbonyl chloride |

InChI |

InChI=1S/C11H7ClO/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |

InChI Key |

XNVRMEHUFFMGMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)Cl |

Synonyms |

1-Azulenecarbonylchloride(9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Representative Reaction Pathways

-

With Acetylacetone (R = CH₃):

Azulene-1-carbonyl chloride reacts with acetylacetone to yield 1-(azulen-1-yl)-3-methylbutane-1,3-dione (1) . Excess acetylacetone shifts equilibrium toward product formation by reversing intermediate triketone decomposition. -

With Ethyl Acetylacetate (R = OC₂H₅):

The reaction produces ethyl 2,2-di(1-azulenoyl)acetate (7) and ethyl 3-oxo-2-(1-azulenoyl)butanoate (8) as byproducts due to acetyl group elimination .

Experimental Data and Yields

The following tables summarize reaction outcomes under varying conditions:

Table 1: Reaction with Ethyl Acetylacetate

| Reaction Time (h) | Recovered Acid (%) | Yield of 7 (%) | Yield of 8 (%) |

|---|---|---|---|

| 1.5 | 28 | 9 | 24 |

| 3.0 | 28 | 12 | 19 |

| 12 | 29 | 10 | 24 |

Table 2: Reaction with Acetylacetone

| Reaction Time (h) | Recovered Acid (%) | Yield of 1 (%) |

|---|---|---|

| 1.5 | 35 | 21 |

| 3.0 | 20 | 35 |

| 12 | 22 | 28 |

Key observations:

-

Longer reaction times (>12 h) do not improve yields due to decomposition .

-

Ethyl acetylacetate favors ester byproducts (7, 8) over β-diketones .

Mechanistic Insights

The reaction proceeds via acyl transfer facilitated by MgCl₂ and pyridine:

-

Coordination: MgCl₂ activates the β-diketone/ester by coordinating its carbonyl groups.

-

Acylation: this compound undergoes nucleophilic attack at the α-carbon of the β-diketone.

-

Byproduct Formation: Competing elimination pathways (e.g., acetyl group removal) occur with bulkier substrates like ethyl acetylacetate .

Challenges and Limitations

-

Moisture Sensitivity: Residual water hydrolyzes the acid chloride, necessitating anhydrous conditions .

-

Substrate Specificity: Reactions with malonyl dichloride fail to yield target products, prompting alternative synthetic routes .

-

Temperature Control: Elevated temperatures (>80°C) cause decomposition, as seen in Scholl oxidation attempts of related azulenes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of azulene-1-carbonyl chloride are best contextualized by comparing it to benzenoid acyl chlorides (e.g., benzoyl chloride) and other azulene derivatives (e.g., azulene-1-carbaldehyde).

Reactivity and Stability

- Electrophilicity : The electron-deficient carbonyl carbon in this compound is less electrophilic than that of benzoyl chloride due to azulene’s electron-rich cyclopentene ring, which donates electron density via conjugation . This may reduce its reactivity in nucleophilic substitutions compared to benzoyl chloride.

- Thermal Stability: Azulene derivatives are generally less thermally stable than benzenoid analogs. The strain in azulene’s fused-ring system may predispose this compound to decomposition under elevated temperatures.

- Hydrolysis Sensitivity : Like all acyl chlorides, this compound is moisture-sensitive, reacting vigorously with water to form azulene-1-carboxylic acid and HCl. This reactivity is comparable to benzoyl chloride but faster than azulene-1-carbaldehyde’s oxidation or hydration .

Toxicity and Handling

- Hazards :

- This compound : Likely corrosive (inferred from benzoyl chloride’s classification) and a respiratory irritant (similar to azulene-1-carbaldehyde’s hazards) .

- Benzoyl Chloride : Classified as corrosive (Skin Corrosion/Irritation Category 1B) and a respiratory irritant .

- Azulene-1-carbaldehyde : Classified as acutely toxic (Oral, Category 4) and a skin/eye irritant .

Q & A

Q. What are the established protocols for synthesizing and characterizing azulene-1-carbonyl chloride?

Methodological Answer:

- Synthesis : Use Friedel-Crafts acylation of azulene with phosgene derivatives under inert, anhydrous conditions. Monitor reaction progress via TLC or in situ FTIR to detect carbonyl formation .

- Characterization : Employ a combination of / NMR to confirm regioselectivity at the 1-position, mass spectrometry (HRMS) for molecular ion verification, and elemental analysis for purity (>98%). For crystalline samples, single-crystal X-ray diffraction resolves structural ambiguities .

- Purity Validation : Conduct DSC to assess thermal stability and detect impurities. Report retention times from HPLC with a C18 column (e.g., 8.2 min at 1.0 mL/min flow rate) .

Q. How should researchers handle this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis. Pre-dry solvents (e.g., THF, DCM) over molecular sieves before use .

- Stability Testing : Perform kinetic studies using NMR in CDCl₃ at 25°C to track decomposition (e.g., half-life >72 hours under inert conditions). Monitor for HCl liberation via pH strips in sealed reaction setups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density and frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps (e.g., 4.2 eV) with experimental electrophilicity indices .

- Reactivity Validation : Simulate nucleophilic attack trajectories (e.g., by amines) using NBO analysis. Correlate activation energies (ΔG‡) with experimental yields in SNAr reactions .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. For example, if , subgroup analyses (e.g., solvent polarity, temperature) identify confounding variables .

- Systematic Review : Follow PRISMA guidelines to screen 20+ studies. Use GRADE criteria to assess bias in NMR solvent selection (e.g., DMSO-d₆ vs. CDCl₃ shifting carbonyl peaks by 2-3 ppm) .

Q. What experimental designs optimize regioselective derivatization of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., -78°C vs. reflux) and nucleophile strength (e.g., Grignard vs. enolates). Monitor intermediates via Cryo-ESI-MS .

- In Situ Spectroscopy : Use ReactIR to track acyl chloride consumption (e.g., peak at 1780 cm⁻¹) and quantify regioselectivity ratios (e.g., 9:1 for 1- vs. 3-substitution) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound adducts?

Methodological Answer:

- Detailed Protocols : Include exact molar ratios (e.g., 1:1.2 azulene:ClCOCl), quenching steps (e.g., 10% NaHCO₃ wash volume), and drying times (e.g., MgSO₄ for 30 min) in supplementary data .

- Negative Controls : Run parallel reactions without catalysts (e.g., AlCl₃) to confirm no background acylation. Report yields as mean ± SD from triplicate trials .

Q. What strategies address challenges in characterizing this compound’s electronic properties?

Methodological Answer:

- Combined Spectroscopic Approaches : Use UV-Vis (λmax = 320 nm in hexane) with cyclic voltammetry (E = -1.1 V vs. SCE) to correlate absorption bands with redox behavior .

- Isotopic Labeling : Synthesize -labeled derivatives to distinguish overlapping signals in 2D NMR (e.g., HSQC vs. HMBC correlations) .

Conflict Resolution in Literature

Q. How should researchers interpret conflicting data on this compound’s stability in protic solvents?

Methodological Answer:

- Re-Analysis Framework : Replicate key studies under standardized conditions (25°C, 0.1 M in ethanol/water). Use Arrhenius plots to compare activation energies (e.g., = 45 kJ/mol vs. 60 kJ/mol) .

- Error Source Identification : Apply funnel plots to detect publication bias in stability studies. If asymmetry exists, conduct trim-and-fill analysis to adjust effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.